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Compound of Interest

Compound Name:
2,2,6,6-Tetramethylmorpholine-4-

carboxamide

Cat. No.: B13586687

Get Quote

CAS: 1593440-68-6 | Formula: C9H18N2O2 | M.W.: 186.25
Da
Executive Summary & Technical Context
2,2,6,6-tetramethylmorpholine-4-carboxamide is a urea derivative of the hindered amine

2,2,6,6-tetramethylmorpholine. In drug development, it primarily serves two critical roles:

Building Block/Intermediate: A stable precursor used in the synthesis of PI3K/mTOR

inhibitors and other kinase inhibitors where a hindered morpholine scaffold is required to

improve metabolic stability (blocking P450 oxidation sites).

Process Impurity Standard: A reference marker for monitoring the incomplete coupling or

degradation of the morpholine moiety in Active Pharmaceutical Ingredients (APIs).

Critical Analytical Insight: Unlike many drug metabolites (e.g., Alpelisib's BZG791), this

molecule lacks a conjugated aromatic system. Consequently, it exhibits negligible UV

absorbance >220 nm. Researchers relying on standard UV-HPLC methods (254 nm) will likely

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b13586687#bc-rfq
https://www.benchchem.com/product/b13586687/docs?utm_src=pdf-body#reference-standard-guide-2-2-6-6-tetramethylmorpholine-4-carboxamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13586687?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


face false negatives. This guide prioritizes LC-MS/MS and Charged Aerosol Detection (CAD)

for accurate validation.

Comparative Analysis of Reference Standard
Grades
Selecting the appropriate grade is dictated by the stage of development (Early Discovery vs.

GMP Release).

Table 1: Performance Matrix of Standard Alternatives

Feature
Grade A: Certified

Reference Material

(CRM)

Grade B: Analytical

Standard (High

Purity)

Grade C: Research

Chemical (Building

Block)

Primary Use

GMP Batch Release,

Quantitation of

Impurities

Method Validation,

Routine QC

Early Synthesis,

Qualitative ID

Purity Assignment
qNMR + Mass

Balance (ISO 17034)

HPLC Area % (often

UV-biased)

Crude NMR or GC

Area %

Uncertainty
Explicitly calculated

(e.g., ± 0.5%)
Not provided High / Unknown

Water/Solvent Content Quantified (KF / TGA) Estimated Often ignored

Detection Risk

Low (Certified content

corrects for response

factors)

Medium (May

overestimate purity if

UV used)

High (Salts/Solvents

may skew weight)
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Expert Recommendation: For quantitative impurity profiling of non-chromophoric compounds

like this urea derivative, Grade B (Analytical Standard) characterized by qNMR is the minimum

viable standard. Using Grade C introduces significant gravimetric errors due to the likely

presence of hygroscopic salts.

Experimental Protocols & Validation
Protocol A: Identity Confirmation (NMR & MS)
Rationale: Due to the high symmetry of the 2,2,6,6-tetramethyl group, the NMR spectrum is

distinct and diagnostic.

1H NMR (400 MHz, DMSO-d6):

δ 1.10 ppm (s, 12H): Four equivalent methyl groups (Strong singlet).

δ 3.40 ppm (s, 4H): Methylene protons of the morpholine ring.

δ 5.8-6.0 ppm (br s, 2H): Urea -NH2 protons (Exchangeable with D2O).

Note: The absence of aromatic signals confirms the isolation of the morpholine fragment

from the parent drug scaffold.

Mass Spectrometry (ESI+):

Target Ion: [M+H]+ = 187.26 m/z.

Fragment: Loss of -CONH2 (43 Da) or Methyl (15 Da) depending on collision energy.

Protocol B: Purity Assessment (The "Invisible" Peak
Problem)
Rationale: Standard UV detection is insufficient. This protocol uses a Universal Detector.
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Methodology: HPLC-CAD (Charged Aerosol Detection)

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 2.5 µm.

Mobile Phase:

A: 10 mM Ammonium Formate in Water (pH 3.8).

B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection:

Primary: CAD (Nebulizer Temp: 35°C).

Secondary: UV at 205 nm (only for confirmation; expect low sensitivity).

Success Criteria: The CAD response is mass-dependent, allowing accurate purity calculation

even without a specific extinction coefficient.

Synthesis & Degradation Pathways
Understanding the origin of this standard is vital for impurity profiling.

Figure 1: Formation Pathways for 2,2,6,6-Tetramethylmorpholine-4-carboxamide
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Figure 1: The standard can be generated synthetically (forward reaction) or appear as a

degradation product (reverse hydrolysis) of complex kinase inhibitors containing this moiety.[1]

Strategic Decision Tree: Selecting the Right
Standard

Figure 2: Selection Strategy for Reference Standards
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Figure 2: Due to limited commercial availability of CRMs for this specific intermediate, in-house

characterization via qNMR (Action 3) is the most common rigorous path.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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